Researchers requiring a specific electrophilic aromatic sulfonyl chloride with orthogonal reactivity for sulfonamide library synthesis or agrochemical intermediate production often face supply inconsistency. 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) is the precise solution.
- Unique orthogonality: The synergistic 2-chloro and 5-nitro substitution pattern provides a distinct reactivity profile not replicated by simpler analogs, enabling specific bond formations in medicinal chemistry.
- Proven stability: Demonstrates <5% decomposition over six months, supporting multi-step campaigns and intermediate storage.
- Supply assurance: Available with consistent quality (typically 95% purity), backed by batch-specific Certificates of Analysis.
Molecular FormulaC6H3Cl2NO4S
Molecular Weight256.06 g/mol
CAS No.4533-95-3
Cat. No.B017358
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-5-nitrobenzenesulfonyl Chloride: An Overview
2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) is a highly electrophilic aromatic sulfonyl chloride featuring a nitro group at the 5-position and a chloro substituent at the 2-position relative to the sulfonyl chloride moiety on the benzene ring [1]. This specific substitution pattern confers a distinct reactivity profile that is leveraged in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials [2]. The compound serves as a versatile building block, primarily undergoing nucleophilic substitution reactions to form sulfonamides and sulfonate esters .
Compound typeSubstituted aromatic sulfonyl chloride building block
Key reactivityNucleophilic substitution for sulfonamide and sulfonate ester synthesis
Selection driverDual electron-withdrawing 2-Cl,5-NO₂ pattern controls electrophilicity and steric profile
Regioisomer-specific reactivity: substitution pattern dictates reaction kinetics and product distribution. Verify by melting point (reported 88–90 °C) before use.
[1] PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonyl chloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/CN-102351751-A View Source
[2] ChemTradeHub. (2025). What is the market or research trend for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3)? Retrieved from https://www.chemtradehub.com/qa/68f95f8e187c6afddc827edd2/ View Source
The unique orthogonality and reactivity of 2-Chloro-5-nitrobenzenesulfonyl chloride stem from the synergistic electronic and steric effects of its 2-chloro and 5-nitro substituents . Simple substitution with unsubstituted benzenesulfonyl chloride or mono-substituted analogs like 4-nitrobenzenesulfonyl chloride fails to replicate the specific reactivity profile required for certain bond formations and structural elaborations [1]. The precise placement of the electron-withdrawing nitro group and the electron-withdrawing, yet sterically demanding, chloro group dictates the molecule's electrophilicity and its susceptibility to nucleophilic attack, which cannot be mimicked by isomeric compounds such as 5-chloro-2-nitrobenzenesulfonyl chloride (CAS 21792-87-0) . Therefore, generic substitution without empirical validation introduces a high risk of altered reaction kinetics, different product distribution, and failed synthetic routes [2].
Target compound
2-Chloro-5-nitrobenzenesulfonyl chloride
2-Cl,5-NO₂ substitution pattern. Reported mp 88–90 °C. Synergistic electronic and steric effects from ortho-chloro and meta-nitro groups.
Common substitute
4-Nitrobenzenesulfonyl chloride
Lacks ortho-chloro steric hindrance. Reaction rates with bulky nucleophiles may differ; selectivity profile may not transfer.
Altered substitution pattern changes crystal packing (mp 68–69 °C) and electronic distribution. Reactivity and purification behavior may shift; not a drop-in replacement.
⚠
Unsubstituted benzenesulfonyl chloride
Absence of nitro and chloro groups eliminates the electron-deficient character required for controlled nucleophilic attack. Reaction kinetics and product scope may differ substantially.
[1] ChemTradeHub. (2025). Are there alternatives to 2-Chloro-5-nitrobenzenesulfonyl chloride in synthesis? Retrieved from https://www.chemtradehub.com/qa/68f95f8e187c6afddc827edd1/ View Source
[2] Ontosight.ai. (n.d.). The Importance of 2-Chloro-5-Nitrobenzenesulfonyl Chloride in Pharmaceutical and Agrochemical Synthesis. Retrieved from https://ontosight.ai View Source
The melting point of 2-Chloro-5-nitrobenzenesulfonyl chloride is reported as 88-90°C [1], whereas its regioisomer, 5-Chloro-2-nitrobenzenesulfonyl chloride (CAS 21792-87-0), exhibits a significantly lower melting point of 68-69°C . This 20°C difference reflects distinct crystal lattice energies and intermolecular forces arising from the altered substitution pattern, which directly impacts handling, purification by recrystallization, and storage stability.
Melting pointCross-study comparable
88–90 °C
Supports identity confirmation and purification planning
Regioisomer 5-Cl-2-NO₂ shows 68–69 °C; 20 °C difference aids discrimination
A higher melting point often correlates with greater thermal stability and ease of handling during large-scale synthesis, reducing the risk of decomposition during storage and processing.
[1] Molbase. (n.d.). 2-Chloro-5-nitrobenzenesulfonyl chloride. Retrieved from https://m.molbase.com/moldata/52470.html View Source
Ortho-Chloro Effect on Nucleophilic Substitution
The presence of the ortho-chloro substituent in 2-Chloro-5-nitrobenzenesulfonyl chloride introduces steric hindrance that can modulate reaction rates compared to less hindered analogs like 4-nitrobenzenesulfonyl chloride . While direct kinetic data for the target compound is limited, class-level inference from studies on related systems, such as 2-nitrobenzenesulfonyl chloride (NsCl) vs. 4-nitrobenzenesulfonyl chloride (p-NsCl), demonstrates that an ortho-substituent slows reactions with bulky nucleophiles . This steric modulation can be exploited for achieving chemoselectivity in complex molecule synthesis, where the 2-Chloro-5-nitrobenzenesulfonyl chloride may exhibit a narrower substrate scope, enabling more controlled derivatization.
Ortho-Cl steric effectClass-level inference
Slower reaction with bulky amines inferred from ortho-substituted sulfonyl chloride analogs
May support chemoselectivity in complex substrates
Direct kinetic data for target compound not available; verify under specific reaction conditions
4-Nitrobenzenesulfonyl chloride: Faster with bulky amines (inferred)
Quantified Difference
Not directly quantified for target; inferred from NsCl vs. p-NsCl data
Conditions
Inference based on ortho-substituent effects in nucleophilic substitutions
Why This Matters
For researchers seeking to avoid unwanted side reactions in complex substrates, the controlled reactivity conferred by steric hindrance is a critical selection criterion that distinguishes this compound from more reactive, less hindered sulfonyl chlorides.
The sulfonyl chloride functional group is inherently moisture-sensitive, prone to hydrolysis to the corresponding sulfonic acid. Stability studies on 2-Chloro-5-nitrobenzenesulfonyl chloride indicate that when stored under recommended conditions (inert atmosphere, 2-8°C, protected from moisture and light), it exhibits less than 5% decomposition over a six-month period . This quantitative stability metric provides a benchmark for procurement and inventory management, allowing users to plan for its use in long-term projects without significant loss of reactive material.
Storage stabilitySupporting evidence
<5% decomposition over 6 months
Supports procurement planning for multi-step synthetic campaigns
Conditions: inert atmosphere, 2–8 °C, protected from moisture and light
Chemical StabilityStorage ConditionsHydrolytic Degradation
Evidence Dimension
Decomposition Rate
Target Compound Data
<5% decomposition over six months
Comparator Or Baseline
Unspecified, but benchmark for sulfonyl chlorides
Quantified Difference
N/A
Conditions
Stored under inert atmosphere, 2-8°C, protected from moisture and light
Why This Matters
This quantified stability data justifies the compound's suitability for multi-step synthetic campaigns where intermediate storage is required, reducing the need for frequent re-synthesis and minimizing waste.
Chemical StabilityStorage ConditionsHydrolytic Degradation
Spiropyrazolinium Salt Precursor for Antidiabetic Agents
2-Chloro-5-nitrobenzenesulfonyl chloride serves as a key electrophilic partner in reactions with β-aminopropioamidoximes to yield spiropyrazolinium salts . These salts have demonstrated in vitro α-glucosidase inhibitory activity . While the compound itself is not the active agent, its structural features (the 2-chloro-5-nitro pattern) are essential for the subsequent formation of the bioactive heterocyclic scaffold. Alternative sulfonyl chlorides lacking this specific substitution pattern would produce structurally different adducts, likely with altered or diminished biological activity.
Derivative bioactivityClass-level inference
Spiropyrazolinium salt derivatives show α-glucosidase inhibition in vitro
Structural specificity of building block may influence derivative activity
Potency data not available for this specific derivative set; analog sulfonyl chlorides yield different scaffolds
Derivative spiropyrazolinium salts exhibit α-glucosidase inhibition (potency not specified for this specific compound)
Comparator Or Baseline
Analogous sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) would yield different adducts
Quantified Difference
N/A (inferred structural uniqueness)
Conditions
In vitro enzyme inhibition assays
Why This Matters
For medicinal chemistry programs targeting α-glucosidase, the choice of sulfonyl chloride building block directly dictates the structure of the final candidate. Using an incorrect analog will generate an entirely different compound library, undermining the project's lead optimization strategy.
In the synthesis of novel α-glucosidase inhibitors, 2-Chloro-5-nitrobenzenesulfonyl chloride is employed as a critical building block for constructing spiropyrazolinium salt cores . Its specific substitution pattern is required to achieve the desired spatial and electronic environment in the final heterocyclic structure, which has been linked to enzyme inhibition. The compound's stability (<5% decomposition over six months ) supports its use in multi-step medicinal chemistry campaigns where intermediate storage may be necessary.
Functional Sulfonamide Library Synthesis
Researchers building libraries of sulfonamide-based compounds for biological screening utilize 2-Chloro-5-nitrobenzenesulfonyl chloride to introduce a distinct substitution pattern. The ortho-chloro group provides a site for potential further derivatization or influences the pharmacokinetic properties of the resulting sulfonamides, offering a point of differentiation from libraries built with simpler sulfonyl chlorides .
Agrochemical Intermediate Development
The compound's role as a versatile intermediate extends to the synthesis of pesticides and other agrochemicals [1]. Its unique reactivity profile, stemming from the dual electron-withdrawing groups, allows for the construction of complex molecules that are active against agricultural pests. The compound's ability to be produced with high purity (e.g., 97.0% from suppliers ) ensures consistent results in large-scale syntheses.
Analytical Calibration & Method Development
Due to its distinct UV absorption profile and stability, 2-Chloro-5-nitrobenzenesulfonyl chloride serves as a reference standard for developing and validating HPLC methods for related sulfonyl chlorides and their derivatives [2]. Its well-defined melting point (88-90°C [3]) also makes it a suitable candidate for calibrating differential scanning calorimetry (DSC) instruments in the 85-95°C range.
Regiospecific substitution pattern for spiropyrazolinium salt formation
Confirm derivative identity and α-glucosidase assay context
Sulfonamide library synthesis
Ortho-chloro group provides steric differentiation and further derivatization handle
Assess reaction scope with target amine set; verify chemoselectivity
Agrochemical intermediate development
Dual electron-withdrawing groups enable controlled reactivity at scale
Monitor purity and decomposition under process-relevant conditions
Analytical reference standard
Well-defined melting point (88–90 °C) and UV absorption profile
HPLC method development; DSC calibration in 85–95 °C range
All applications are research-use contexts. Verify identity and purity by melting point, HPLC, or NMR before use in critical synthetic sequences.
[1] ChemTradeHub. (2025). What is the market or research trend for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3)? Retrieved from https://www.chemtradehub.com/qa/68f95f8e187c6afddc827edd2/ View Source
[2] Sielc. (2018). Separation of Benzenesulfonyl chloride, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Retrieved from https://sielc.com/applications/hplc/separation-of-benzenesulfonyl-chloride-2-chloro-5-nitro-on-newcrom-r1-hplc-column View Source
[3] Molbase. (n.d.). 2-Chloro-5-nitrobenzenesulfonyl chloride. Retrieved from https://m.molbase.com/moldata/52470.html View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.